

Pioneering Synthesis of 2-Nitrophenylacetonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2-Nitrophenylacetonitrile

Cat. No.: B016159

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An in-depth examination of the first synthesis of **2-Nitrophenylacetonitrile**, a significant intermediate in organic synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experimental procedures, supported by quantitative data and visual process diagrams.

The discovery and initial synthesis of **2-Nitrophenylacetonitrile** are rooted in the late 19th-century explorations of nitroaromatic compounds. While a single definitive publication detailing its first isolation is not readily apparent, the foundational work of Arnold Reissert in 1897 on the condensation of ortho-nitrotoluene with diethyl oxalate laid the crucial groundwork. This reaction, now a cornerstone of the Reissert indole synthesis, produces ethyl o-nitrophenylpyruvate, a direct precursor from which **2-Nitrophenylacetonitrile** can be derived. This guide reconstructs the pioneering synthetic pathway based on historical context and subsequent procedural refinements.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a plausible early synthetic route to **2-Nitrophenylacetonitrile**, proceeding through the formation of 2-nitrophenylpyruvic acid oxime.

Parameter	Value	Reference
Step 1: Ethyl o-nitrophenylpyruvate		
Yield	Not explicitly reported in early literature; modern adaptations show variable yields.	General Chemical Principles
Step 2: 2-Nitrophenylpyruvic acid oxime		
Yield	Not explicitly quantified in historical context.	Inferred from subsequent steps
Step 3: 2-Nitrophenylacetone		
Melting Point	82-84 °C	[1]
Appearance	Pale yellow to pale brown solid	Alfa Aesar, Thermo Fisher Scientific

Experimental Protocols

The following protocols detail the key stages in the historical synthesis of **2-Nitrophenylacetone**.

Step 1: Synthesis of Ethyl o-nitrophenylpyruvate (Reissert Condensation)

This procedure is based on the principles of the Reissert reaction.[2]

Materials:

- o-Nitrotoluene
- Diethyl oxalate
- Potassium ethoxide

- Absolute ethanol
- Dry ether

Procedure:

- A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal in absolute ethanol under an inert atmosphere.
- The potassium ethoxide solution is then diluted with dry ether.
- A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at room temperature.
- The reaction mixture is stirred for several hours to allow for the condensation to complete, resulting in the formation of the potassium salt of ethyl o-nitrophenylpyruvate, which precipitates from the solution.
- The precipitate is collected by filtration, washed with dry ether, and then neutralized with a suitable acid (e.g., dilute acetic acid) to yield ethyl o-nitrophenylpyruvate.

Step 2: Formation of 2-Nitrophenylpyruvic Acid Oxime

This step involves the conversion of the pyruvate to its corresponding oxime.

Materials:

- Ethyl o-nitrophenylpyruvate
- Hydroxylamine hydrochloride
- Sodium acetate
- Aqueous ethanol

Procedure:

- Ethyl o-nitrophenylpyruvate is dissolved in a mixture of ethanol and water.

- Hydroxylamine hydrochloride and a base such as sodium acetate are added to the solution.
- The mixture is heated under reflux for a period to facilitate the formation of the oxime.
- Upon cooling, the 2-nitrophenylpyruvic acid oxime precipitates and is collected by filtration.

Step 3: Synthesis of 2-Nitrophenylacetonitrile

This final step involves the dehydration of the oxime to the nitrile.^[1]

Materials:

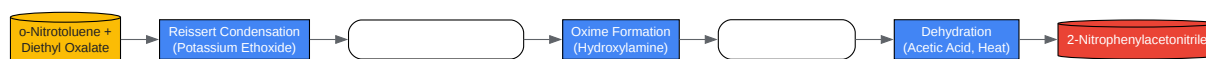
- 2-Nitrophenylpyruvic acid oxime
- Glacial acetic acid
- Water

Procedure:

- A suspension of 2-nitrophenylpyruvic acid oxime is prepared in a mixture of water and glacial acetic acid in a suitable reactor.
- The stirred suspension is heated to 90°C under a nitrogen atmosphere and maintained at this temperature for 2 hours.
- The resulting dark solution is allowed to cool slowly and is stirred overnight at ambient temperature.
- The product is extracted from the aqueous mixture using methylene chloride.
- The combined organic extracts are washed with water and dried over magnesium sulfate.
- The solvent is removed under reduced pressure, and the solid residue is recrystallized from isopropanol to yield **2-nitrophenylacetonitrile**.

Visualizing the Synthesis

The logical workflow of the synthesis of **2-Nitrophenylacetoneitrile** can be visualized as a three-stage process, from the initial condensation to the final nitrile formation.



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Caption: Synthetic pathway of **2-Nitrophenylacetoneitrile**.

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References

- 1. prepchem.com [prepchem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
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